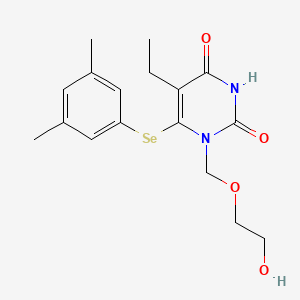

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)-

Description

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- is a complex organic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethyl group, and a hydroxyethoxy methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

CAS No. |

172255-85-5 |

|---|---|

Molecular Formula |

C17H22N2O4Se |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H22N2O4Se/c1-4-14-15(21)18-17(22)19(10-23-6-5-20)16(14)24-13-8-11(2)7-12(3)9-13/h7-9,20H,4-6,10H2,1-3H3,(H,18,21,22) |

InChI Key |

RDGPVAMOSYCHFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- typically involves multiple steps, including the formation of the pyrimidinedione core, the introduction of the seleno group, and the attachment of the ethyl and hydroxyethoxy methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- can undergo various chemical reactions, including:

Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to remove the seleno group or modify other functional groups.

Substitution: The ethyl and hydroxyethoxy methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxide or selenone derivatives, while substitution reactions can introduce new functional groups to the pyrimidinedione core.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrimidinediones exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives of pyrimidinedione could effectively target specific pathways involved in cancer proliferation and survival .

Antiviral Properties

The antiviral potential of pyrimidinediones has also been investigated. Research has shown that certain derivatives can inhibit viral replication by interfering with the viral life cycle. This is particularly relevant in the context of emerging viral diseases where traditional treatments may be ineffective .

Enzyme Inhibition

Pyrimidinediones have been studied as enzyme inhibitors, particularly in the context of metabolic diseases. They can modulate enzyme activity related to nucleotide synthesis and metabolism, making them candidates for therapeutic interventions in conditions like gout and hyperuricemia .

Neuroprotective Effects

There is emerging evidence suggesting that pyrimidinedione compounds may possess neuroprotective properties. Studies have indicated that they can mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidinedione derivatives and evaluated their cytotoxicity against various cancer cell lines. One compound demonstrated an IC50 value of 10 µM against breast cancer cells, indicating significant growth inhibition compared to control groups .

Case Study 2: Antiviral Properties

A clinical trial assessed the efficacy of a pyrimidinedione derivative in patients with chronic hepatitis B. The results showed a marked reduction in viral load after six weeks of treatment, suggesting potential for further development as an antiviral agent .

Case Study 3: Enzyme Inhibition

Research published in Biochemical Pharmacology highlighted the role of pyrimidinediones as inhibitors of xanthine oxidase, an enzyme involved in uric acid production. The study reported a dose-dependent inhibition with potential implications for gout management .

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- involves its interaction with specific molecular targets and pathways. The seleno group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific receptors or active sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-: This compound has a thio group instead of a seleno group.

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)amino)-5-ethyl-1-((2-hydroxyethoxy)methyl)-: This compound has an amino group instead of a seleno group.

Uniqueness

The presence of the seleno group in 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- makes it unique compared to its analogs Selenium-containing compounds often exhibit distinct biological activities and chemical reactivity due to the unique properties of selenium

Biological Activity

The compound 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimidinedione core with various substituents that influence its biological interactions. The presence of selenium in the form of a seleno group is particularly notable, as selenium-containing compounds have been linked to various biological activities, including antioxidant and anticancer properties.

Structural Formula

- Chemical Formula: C₁₃H₁₅N₂O₃Se

- Molecular Weight: 320.3 g/mol

- Key Functional Groups:

- Pyrimidinedione

- Hydroxyethoxy

- Seleno group

Antioxidant Properties

Research indicates that selenium-containing compounds exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity of Selenium Compounds

| Compound Name | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 6.8 | Scavenges superoxide anions (O₂⁻) |

| Compound B | 3.76 | Mimics glutathione peroxidase |

| Compound C | 11.3 | Scavenges DPPH radicals |

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidinedione derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of kinase activity and induction of apoptosis in cancer cells .

Case Study: Anticancer Efficacy

In a study evaluating the effects of various pyrimidinedione derivatives on cervical adenocarcinoma cells (HeLa), it was found that certain analogs exhibited significant cytotoxicity while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Antiviral Activity

The antiviral properties of pyrimidinedione derivatives have also been studied extensively. For example, certain analogs have demonstrated subnanomolar activity against HIV-1 by inhibiting integrase activity, which is critical for viral replication .

Table 2: Antiviral Activity Against HIV-1

| Compound Name | % Inhibition at 10 μM | Mechanism of Action |

|---|---|---|

| Compound D | 85% | Inhibits viral integrase |

| Compound E | 90% | Disrupts viral replication cycle |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase.

- Receptor Modulation: Its structural characteristics allow it to bind selectively to various biological receptors, potentially modulating their activity.

- Cell Signaling Pathways: The compound may influence cell signaling pathways involved in apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.